Cas no 6691-11-8 (Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-[(4-sulfobutyl)thio]-1-propen-1-yl]-3-methyl-,inner salt)

Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-[(4-sulfobutyl)thio]-1-propen-1-yl]-3-methyl-,inner salt structure
6691-11-8 structure
Product Name:Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-[(4-sulfobutyl)thio]-1-propen-1-yl]-3-methyl-,inner salt
CAS No:6691-11-8
MF:C9H17NO4
MW:203.23558306694
CID:527460
PubChem ID:5209667
Update Time:2025-04-19

Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-[(4-sulfobutyl)thio]-1-propen-1-yl]-3-methyl-,inner salt Chemical and Physical Properties

Names and Identifiers

    • Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-[(4-sulfobutyl)thio]-1-propen-1-yl]-3-methyl-,inner salt
    • AGN-PC-0OJFQP
    • SCHEMBL852346
    • H-Asp(OtBu)-OMe
    • 4-tert-butyl 1-methyl 2-aminobutanedioate
    • DTXSID00410125
    • EN300-4388259
    • 6691-11-8
    • Inchi: 1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3
    • InChI Key: CWARULQNYJKOMP-UHFFFAOYSA-N
    • SMILES: O(C(CC(C(=O)OC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.11581
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 78.6Ų

Experimental Properties

  • PSA: 78.62
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